Sodium (R)-2-chloropropionate
Description
Chiral molecules, which are non-superimposable on their mirror images, often exhibit profoundly different biological activities. nobelprize.org This principle of chirality is fundamental in modern drug design and the development of agrochemicals, where often only one enantiomer provides the desired therapeutic or pesticidal effect, while the other may be inactive or even harmful. Chiral α-haloalkanoates are valuable precursors in asymmetric synthesis, the process of selectively producing a single enantiomer of a chiral product. beilstein-journals.orgrsc.org The halogen atom at the α-position serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups with control over the stereochemistry. acs.org
Sodium (R)-2-chloropropionate is a particularly significant chiral α-haloalkanoate. Its (R)-configuration makes it a valuable starting material for the synthesis of a wide range of enantiomerically pure compounds. One of the most prominent applications is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. These herbicides are highly effective and often, only the (R)-enantiomer possesses the desired herbicidal activity. The synthesis typically involves the reaction of a substituted phenol (B47542) with (R)-2-chloropropionic acid or its derivatives, where the stereochemistry at the chiral center is retained.
The utility of this compound extends to the pharmaceutical industry. It serves as a key building block in the synthesis of various biologically active molecules, including anti-inflammatory drugs and other therapeutic agents. The stereospecificity of reactions involving this compound is crucial for ensuring the final product has the correct three-dimensional structure for optimal interaction with its biological target. acs.org For instance, the synthesis of a Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonist was achieved with high stereoselectivity using a stereospecific SN2 reaction of (S)-2-chloropropionic acid with a phenoxide. acs.orgnih.gov
The following table summarizes key reactions and products derived from (R)-2-chloropropionate, highlighting its versatility as a stereoselective precursor.
| Reactant | Reagent(s) | Product | Application |
| (R)-2-chloropropionic acid | Phenol, Base | (R)-2-Phenoxypropionic acid | Herbicide Intermediate |
| (R)-2-chloropropionic acid | Lithium aluminum hydride | (R)-2-chloro-1-propanol | Chiral Building Block orgsyn.org |
| (R)-2-chloropropionic acid | Sodium azide | (S)-2-azidopropionic acid | Pharmaceutical Intermediate |
| (R)-2-chloropropionic acid | Ammonia | (S)-Alanine | Amino Acid Synthesis |
This table presents illustrative examples of reactions involving (R)-2-chloropropionate and its derivatives. The stereochemical outcome (retention or inversion) depends on the reaction mechanism.
The field of chiral chloropropionate chemistry has evolved significantly over the past few decades. Early research often focused on the resolution of racemic 2-chloropropionic acid, a mixture containing equal amounts of the (R) and (S) enantiomers. wlwkw.cn Classical resolution methods, such as fractional crystallization of diastereomeric salts using chiral amines, were commonly employed. wlwkw.cngoogle.com While effective, these methods can be laborious and may not always provide high yields of the desired enantiomer. wlwkw.cn
The development of asymmetric synthesis and biocatalysis has revolutionized the production of enantiomerically pure chloropropionates. Asymmetric hydrogenation of prochiral precursors, such as 2-chloroacrylic acid, using chiral catalysts can directly yield the desired enantiomer with high enantiomeric excess. researchgate.net Enzymes, particularly lipases and dehalogenases, have also been utilized for the kinetic resolution of racemic 2-chloropropionate esters. google.comresearchgate.net In a kinetic resolution, one enantiomer reacts faster with the enzyme, leaving the other enantiomer enriched. For example, lipase (B570770) from Candida cylindracea can selectively hydrolyze the (R)-enantiomer of octyl 2-chloropropionate. google.com
More recent advancements have focused on developing more efficient and environmentally friendly methods. This includes the use of novel catalysts, such as those based on earth-abundant metals, and the development of integrated processes that combine reaction and separation steps. organic-chemistry.org The application of techniques like three-phase crystallization for the purification of chiral esters represents a significant step towards more sustainable manufacturing processes. researchgate.net
The table below provides a timeline of key developments in the synthesis of chiral chloropropionates.
| Year/Period | Key Development | Significance |
| Early-Mid 20th Century | Classical Resolution | Enabled initial access to enantiomerically enriched chloropropionates. wlwkw.cn |
| 1970s-1980s | Asymmetric Synthesis | Introduction of chiral catalysts for the direct synthesis of single enantiomers. nobelprize.org |
| 1980s-Present | Biocatalysis | Use of enzymes for highly selective kinetic resolutions. google.comresearchgate.net |
| 2000s-Present | Advanced Catalysis & Process Integration | Development of more sustainable and efficient production methods. organic-chemistry.orgresearchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
77265-63-5 |
|---|---|
Molecular Formula |
C3H4ClNaO2 |
Molecular Weight |
130.50 g/mol |
IUPAC Name |
sodium;(2R)-2-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
InChI Key |
RPOHBMAQTOJHKM-HSHFZTNMSA-M |
Isomeric SMILES |
C[C@H](C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Optically Active Sodium 2 Chloropropionate
Enantioselective Synthesis of (R)-2-Chloropropionic Acid Precursors
The direct, controlled introduction of a chlorine atom at the α-position of a propionic acid derivative to favor the (R)-enantiomer is a significant challenge in synthetic organic chemistry. This has led to the development of advanced catalytic systems.
Asymmetric Catalysis in α-Chlorination Reactions
Asymmetric catalysis provides a powerful tool for the enantioselective α-chlorination of carbonyl compounds. This approach utilizes chiral catalysts to create a chiral environment around the substrate, directing the chlorinating agent to one face of the prochiral enolate intermediate.
The success of metal-catalyzed asymmetric chlorination hinges on the design of effective chiral ligands. These ligands coordinate to a metal center, forming a chiral catalyst that orchestrates the stereochemical outcome of the reaction. A variety of chiral ligands have been explored, including those based on spiro skeletons, cinchona alkaloids, and phosphine-Schiff bases. nih.govchinesechemsoc.orgkanto.com.myacs.org
For instance, chiral spiro ligands have emerged as a privileged class, demonstrating high catalytic activity and excellent enantioselectivity in numerous transition metal-catalyzed asymmetric reactions. chinesechemsoc.org Similarly, hybrid amide-based Cinchona alkaloids have been successfully employed as catalysts in the enantioselective phase-transfer α-chlorination of β-keto esters, achieving high yields and enantiomeric excesses. acs.org Copper(I) complexes with chiral phosphine-Schiff base ligands have also been shown to be effective in the enantioselective chlorination of β-keto esters. nih.gov
The choice of metal is also critical. Various metal salts, including those of copper, zinc, nickel, cobalt, palladium, and iron, have been used in conjunction with chiral ligands to catalyze the enantioselective chlorination of β-ketoesters. mdpi.com Interestingly, for a single chiral ligand, the use of different metal salts like copper and zinc can lead to a switch in the resulting enantiomer. mdpi.com
The development of organocatalysts has provided a metal-free alternative for asymmetric α-chlorination. Chiral aminocatalysts, for example, can activate aldehydes to facilitate enantioselective chlorination. nih.gov
Table 1: Examples of Chiral Ligands and Catalysts in Asymmetric α-Chlorination
| Catalyst System | Substrate Type | Key Features |
| Chiral Spiro Ligand Complexes | Various Carbonyls | Privileged ligand structure, high activity and enantioselectivity. chinesechemsoc.org |
| Cinchona Alkaloid Derivatives | β-Keto Esters | Phase-transfer catalysis, high yields and ee. acs.org |
| Cu(I)-Phosphine-Schiff Base | β-Keto Esters | Effective for enantioselective chlorination. nih.gov |
| Diarylprolinol Ether Catalysts | Aldehydes | Stereochemical outcome influenced by downstream intermediates. scispace.com |
| Isothiourea Catalysts | Aryl Acetic Acid Esters | Base-free conditions, proceeds via chiral C1 ammonium (B1175870) enolates. acs.org |
Understanding the mechanism of stereocontrol is paramount for the rational design of more efficient and selective catalysts. Detailed mechanistic studies, often combining experimental techniques like NMR spectroscopy and computational methods like DFT calculations, have shed light on the factors governing enantioselectivity. fu-berlin.dechemrxiv.org
For organocatalytic α-chlorination of aldehydes, it has been proposed that the stereochemical outcome is not solely determined by the transition state of the chlorination step itself. Instead, the relative stability and reactivity of diastereomeric intermediates formed later in the catalytic cycle can play a crucial role, a phenomenon described by the Curtin-Hammett principle. scispace.com The reaction can proceed through either neutral or charged intermediates, with the pathway being influenced by factors such as the solvent. For example, using a solvent like hexafluoroisopropanol can favor a pathway involving charged intermediates, leading to higher enantioselectivity. nih.gov
In metal-catalyzed reactions, the formation of a metal-enolate intermediate is a key step. mdpi.com The chiral ligand bound to the metal center effectively shields one face of the enolate, directing the incoming electrophilic chlorine source to the other face, thereby inducing asymmetry. acs.org
Biocatalytic Approaches to (R)-2-Chloropropionic Acid and its Esters
Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis. Enzymes, operating under mild conditions, can exhibit remarkable enantiospecificity, making them ideal for the production of optically pure compounds.
Biocatalytic Approaches to (R)-2-Chloropropionic Acid and its Esters
Enzymatic Hydrolysis of Racemic 2-Chloropropionate Esters
One of the most effective biocatalytic methods for obtaining (R)-2-chloropropionic acid is the kinetic resolution of its racemic esters through enzymatic hydrolysis. In this process, a lipase (B570770) or esterase selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted.
Lipases from various microbial sources, particularly Candida rugosa (formerly C. cylindracea), have been extensively studied for this purpose. tandfonline.comdur.ac.uktandfonline.com These enzymes often exhibit a preference for hydrolyzing the (S)-ester, which results in the production of (S)-2-chloropropionic acid and the unreacted (R)-2-chloropropionate ester. tandfonline.comtandfonline.com The (R)-ester can then be separated and hydrolyzed to yield the desired (R)-2-chloropropionic acid.
The enantioselectivity of the hydrolysis can be influenced by several factors, including the nature of the ester's alcohol group and the reaction medium. For instance, Candida rugosa lipase shows high enantiospecificity in the hydrolysis of octyl-2-chloropropionate but not methyl-2-chloropropionate in an aqueous medium. dur.ac.uk However, by conducting the reaction in a biphasic system (an aqueous phase containing the enzyme and a water-immiscible organic solvent with the substrate), stereoselective hydrolysis of methyl-2-chloropropionate can be achieved. dur.ac.uk
Table 2: Enzymatic Resolution of Racemic 2-Chloropropionate Esters
| Enzyme Source | Substrate | Product(s) | Key Findings |
| Candida rugosa Lipase | Racemic octyl-2-chloropropionate | (S)-(-)-octyl-2-chloropropionate and (R)-(+)-2-chloropropionic acid | High enantiospecificity. dur.ac.uk |
| Candida rugosa Lipase | Racemic methyl-2-chloropropionate | (R)-ester and (S)-acid | Stereoselectivity achieved in a two-phase system. dur.ac.uk |
| Porcine Pancreatic Lipase | Racemic 2-chloropropionate | (S)-(-)-2-chloropropionate and (R)-(+)-2-chloropropionic acid | High selectivity and environmentally friendly process. google.com |
| Pseudomonas Lipase | 2-Chloropropionic acid esters | (S)-2-chloropropionic acid | (S)-ester is preferentially hydrolyzed. google.com |
Bioreduction of 2-Chloroacrylic Acid to (S)-2-Chloropropionic Acid
An alternative biocatalytic route involves the asymmetric reduction of 2-chloroacrylic acid. nih.govlookchem.comebi.ac.uk This method directly produces the desired enantiomer without the need for resolving a racemic mixture.
A novel reductase enzyme, identified from Burkholderia sp. WS, has been shown to catalyze the NADPH-dependent reduction of the carbon-carbon double bond in 2-chloroacrylic acid to produce (S)-2-chloropropionic acid with high enantiomeric excess (over 99.9% e.e.). nih.govlookchem.comndl.go.jp This enzyme, termed 2-haloacrylate reductase, is part of the medium-chain dehydrogenase/reductase superfamily. ebi.ac.uk By coupling this reductase with a system for regenerating the NADPH cofactor, such as glucose dehydrogenase, an efficient production system for (S)-2-chloropropionate can be established. nih.gov
This bioreduction pathway is significant as it provides a direct route to (S)-2-chloropropionate, which is a key intermediate for certain herbicides. nih.govebi.ac.uk While this specific method yields the (S)-enantiomer, the principles of biocatalytic reduction highlight the potential for discovering or engineering enzymes with the opposite stereoselectivity to produce (R)-2-chloropropionic acid.
Microbial Esterase Characterization for Enantioselective Transformations
The structural similarity between the two enantiomers of 2-chloropropanoic acid esters presents a significant challenge for enzymatic recognition and selective hydrolysis. researchgate.netscience.gov Despite this, researchers have successfully identified and characterized novel microbial esterases with the requisite enantioselectivity.
One such study focused on the esterase EST12-7, derived from Pseudonocardia antitumoralis found in deep-sea sediments. researchgate.netscience.gov This low-temperature-resistant esterase demonstrated the ability to hydrolyze racemic methyl 2-chloropropionate, yielding optically pure (R)-methyl 2-chloropropionate with an enantiomeric excess (e.e.) of over 99% and a conversion rate exceeding 49% after process optimization. science.gov The study highlighted that reaction parameters such as surfactants could significantly influence both the enantiomeric excess and the conversion rate of the desired product. science.gov
Another novel esterase, EstC10, isolated from a deep-sea Bacillus sp., also proved to be a promising biocatalyst for generating (R)-methyl 2-chloropropionate. researchgate.netresearchgate.net Optimized conditions for the kinetic resolution using EstC10 included a higher optimal substrate concentration (80 mmol/L) compared to EST12-7 (50 mmol/L). researchgate.net This demonstrates the potential for discovering and tailoring microbial esterases for industrial applications in producing valuable chiral chemicals. researchgate.net
Interestingly, the enantiopreference of microbial esterases can vary. For instance, the esterase WDEst9 from Dactylosporangium aurantiacum exhibits the opposite enantio-preference to EST12-7 and EstC10, producing (S)-methyl 2-chloropropionate and (S)-ethyl 2-chloropropionate with high enantiomeric excess. researchgate.net This complementary enantioselectivity is valuable for the synthesis of a wider range of chiral compounds. researchgate.netlookchem.com
The lipase from the yeast Candida rugosa has also been investigated for the stereoselective hydrolysis of racemic methyl-2-chloropropionate. dur.ac.uk This hydrolysis was found to be effective in a biphasic system, where the substrate is dissolved in a water-immiscible organic solvent and the enzyme resides in the aqueous phase. dur.ac.uk
Table 1: Comparison of Microbial Esterases for Kinetic Resolution of Racemic Methyl 2-Chloropropionate
| Enzyme | Source Organism | Product | Enantiomeric Excess (e.e.) | Conversion | Optimal Substrate Concentration |
| EST12-7 | Pseudonocardia antitumoralis | (R)-Methyl 2-chloropropionate | >99% science.gov | >49% science.gov | 50 mmol/L researchgate.net |
| EstC10 | Bacillus sp. | (R)-Methyl 2-chloropropionate | >99% researchgate.net | Not specified | 80 mmol/L researchgate.net |
| WDEst9 | Dactylosporangium aurantiacum | (S)-Methyl 2-chloropropionate | >98% researchgate.net | Not specified | Not specified |
Chiral Resolution Techniques for Racemic 2-Chloropropionic Acid and Derivatives
Chiral resolution remains a fundamental strategy for obtaining enantiomerically pure compounds from a racemic mixture. This involves separating the enantiomers through physical or chemical means.
Chemical Resolution with Chiral Auxiliaries
Chemical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization.
The resolution of racemic 2-chloropropionic acid has been achieved using optically active amines as resolving agents. For instance, optically active 1-(1-naphthyl)ethylamine (B3023371) has been used in isopropanol (B130326) to resolve racemic 2-chloropropionic acid. google.com Similarly, optically active valine has been employed to obtain (R)-2-chloropropionic acid with a reported yield of 11% and an enantiomeric excess of 96.7%. google.com Another approach utilizes optically active 2-aryl-2-isopropylethylamine as the resolving agent. google.com
A patented method describes the use of a chiral N-benzyl-phenylethylamine in an alcoholic solvent such as methanol, ethanol, or isopropanol to resolve 2-chloropropionic acid. google.com This process can yield (S)-2-chloropropionic acid with high chemical (99.45%) and chiral (99.32% e.e.) purity. google.com
Chromatographic Resolution for Enantiomeric Enrichment
Chromatographic techniques offer a powerful method for the analytical and preparative separation of enantiomers. Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
Modified cyclodextrins are widely used as CSPs for the gas chromatographic (GC) separation of volatile chiral compounds, including derivatives of 2-chloropropionic acid. conicet.gov.ar For example, the enantiomers of methyl 2-chloropropanoate have been successfully resolved on capillary columns coated with octakis-(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E). researchgate.net The presence of water in the carrier gas was found to influence the retention and enantioselectivity of the separation. researchgate.net
The separation of 2-chloropropanoic acid derivatives has also been achieved using a mixture of per-O-pentylated and per-O-methylated γ-cyclodextrin as the stationary phase. researchgate.net Interestingly, on an octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin phase, the elution order of the enantiomers of mecoprop (B166265) and dichlorprop (B359615) methyl esters was found to be temperature-dependent. researchgate.net
Capillary electrophoresis is another technique that has been employed for the resolution of racemic 2-chloropropionic acid. google.com By incorporating a chiral selector into the buffer system, baseline separation of the (R)- and (S)-enantiomers can be achieved. google.com
Table 2: Chromatographic Conditions for Enantiomeric Separation of 2-Chloropropionic Acid Derivatives
| Technique | Chiral Stationary Phase / Selector | Analyte | Mobile Phase / Carrier Gas | Detection |
| Gas Chromatography (GC) | Octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) researchgate.net | Methyl 2-chloropropanoate researchgate.net | N₂ carrier gas researchgate.net | Not specified |
| Gas Chromatography (GC) | 1:1 mixture of per-O-pentylated and per-O-methylated γ-cyclodextrin researchgate.net | Mecoprop and Dichlorprop methyl esters researchgate.net | Not specified | Not specified |
| Capillary Electrophoresis | Chiral selector in buffer google.com | 2-Chloropropionic acid google.com | 150 mmol/L phosphate (B84403) buffer (pH 7.0) with Tris google.com | Diode Array Detection google.com |
Stereospecific Transformation of Chiral Precursors
An alternative to resolution is the stereospecific synthesis of the desired enantiomer from a readily available chiral starting material. This approach aims to transfer the chirality of the precursor to the final product with high fidelity.
Diazotization of (R)-2-Amino Acids for (R)-2-Chloropropionic Acid Synthesis
The diazotization of α-amino acids provides a route to α-halo acids. To synthesize (R)-2-chloropropionic acid, one would ideally start with (R)-alanine. However, the more common and readily available enantiomer is L-alanine ((S)-alanine). The diazotization of L-alanine in hydrochloric acid yields enantiomerically pure (S)-2-chloropropionic acid. chemeurope.comwikipedia.orgchemicalbook.com This reaction proceeds with retention of configuration. srce.hr
While the direct synthesis from (R)-alanine is the most straightforward conceptual path, the literature more frequently describes the synthesis of the (S)-enantiomer from L-alanine. chemeurope.comwikipedia.orgresearchgate.net This (S)-acid can then potentially be used in subsequent steps or processes where the stereocenter is inverted. For instance, (S)-2-chloropropionic acid has been used as a starting material in the synthesis of (R)-2-phenoxypropionic acid. researchgate.net
Conversion of D-Lactate Methyl Ester to (R)-2-Chloropropionic Acid Methyl Ester
The conversion of optically active lactic acid esters to the corresponding 2-chloropropionic acid esters offers another stereospecific pathway. The reaction of D-lactic acid methyl ester (also known as methyl (R)-lactate) with thionyl chloride can produce (R)-2-chloropropionic acid methyl ester. google.comnih.gov
One patented method describes this conversion in diglyme, achieving a yield of 62.3% with an enantiomeric excess of 90%. google.com Another process involves reacting alkyl lactates with phosgene (B1210022) to form chloroformate intermediates, which are then decomposed in the presence of a tertiary base like pyridine (B92270) to yield the alkyl 2-chloropropionates. epo.org When starting with an L-lactic acid ester, this process can yield the corresponding L-2-chloropropionic acid ester. epo.org The reaction of L-lactic acid ester with thionyl chloride, however, has been reported to result in a significant loss of optical activity. google.com
Conversion of (R)-2-Chloropropionic Acid to its Sodium Salt
The transformation of (R)-2-chloropropionic acid into its sodium salt, Sodium (R)-2-chloropropionate, is a standard acid-base neutralization reaction. This process is crucial as the salt form can exhibit different physical properties, such as solubility, and may be required for specific subsequent reaction conditions, like stereospecific nucleophilic substitutions. The basic principle involves reacting the carboxylic acid with a suitable sodium-containing base. The choice of base and the reaction conditions are paramount to ensure the integrity of the chiral center, preventing racemization and maintaining high optical purity.
Optimized Salt Formation Protocols for High Purity and Yield
Detailed research has focused on optimizing the salt formation step to maximize both the yield and the enantiomeric purity of the final product. The selection of the base and solvent system is critical to achieving these objectives, especially when the resulting sodium salt is used in situ for subsequent reactions.
One of the significant challenges in this conversion is to maintain the stereochemical integrity of the molecule. The chiral carbon atom is susceptible to racemization, particularly under harsh basic conditions or elevated temperatures. Therefore, mild reaction conditions are generally preferred.
A notable advancement in this area involves the use of sodium trimethylsilanolate (TMSONa). In a study focused on the synthesis of a peroxisome proliferator-activated receptor (PPAR) agonist, researchers found that TMSONa in tetrahydrofuran (B95107) (THF) provided superior results for the in situ formation of sodium (S)-2-chloropropionate from its corresponding acid. acs.org This method was compared to others, including the use of sodium metal (Na⁰), and was found to be more effective. acs.org The reaction with TMSONa proceeded smoothly at 45 °C, resulting in a high yield of the desired product with complete retention of optical purity at the chiral centers. acs.org The process involves the deprotonation of a phenol (B47542) with TMSONa, followed by the slow addition of the chloropropionic acid, which leads to the formation of a slurry of the sodium salt. acs.org
Other commonly employed bases for this transformation include sodium hydrogen carbonate (NaHCO₃) and sodium hydroxide (B78521) (NaOH). For instance, after the synthesis of (S)-2-chloropropionic acid from (S)-alanine, sodium hydrogen carbonate was used to neutralize the acid during the extraction process. srce.hr Similarly, aqueous solutions of sodium hydroxide are used in reactions involving the derivatives of 2-chloropropionic acid, highlighting its role as a base in these synthetic pathways. google.com The choice between these bases often depends on the specific requirements of the subsequent reaction steps and the desired purity profile.
The table below summarizes various optimized protocols for the formation of Sodium 2-chloropropionate, highlighting the reagents, conditions, and outcomes.
| Base | Solvent | Temperature | Key Findings | Yield | Optical Purity | Reference |
| Sodium Trimethylsilanolate (TMSONa) | Tetrahydrofuran (THF) | 45 °C | Superior to other methods like Na⁰; used for in situ salt formation. | Good | Complete retention | acs.org |
| Sodium Hydrogen Carbonate (NaHCO₃) | Water/Ether | 0 °C to Room Temp. | Used for neutralization during workup and extraction. | High (for acid) | Optically pure | srce.hr |
| Sodium Hydroxide (NaOH) | Water/Toluene | Not specified | Used in the synthesis of derivatives, implying its use for salt formation. | Not specified | High | google.com |
| Metallic Sodium (Na) | Anhydrous Ethyl Alcohol | Reflux | A general method for forming sodium salts of carboxylic acids. | High (95%) | Not specified | nih.gov |
The development of these optimized protocols is essential for the industrial production of enantiomerically pure this compound, ensuring both efficiency and the high quality required for its applications as a key chiral building block.
Stereochemical Characterization and Enantiomeric Purity Analysis of Sodium R 2 Chloropropionate
Advanced Spectroscopic Techniques for Configuration Assignment
The unambiguous determination of the absolute configuration of a chiral molecule is a cornerstone of stereochemistry. For Sodium (R)-2-chloropropionate, a compound with a single stereocenter, advanced spectroscopic techniques are indispensable for verifying its three-dimensional structure and assessing its enantiomeric purity. These methods rely on the differential interaction of the chiral molecule with a chiral environment or polarized light.
Chiroptical Methods (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism)
Chiroptical methods are powerful non-destructive techniques that probe the stereochemistry of chiral molecules by measuring their interaction with polarized light.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgwikipedia.org A chiral molecule like (R)-2-chloropropionate will rotate the plane of polarized light, and the magnitude and direction of this rotation change with wavelength. wikipedia.org This phenomenon, known as the Cotton effect, exhibits a characteristic curve, particularly in the vicinity of an absorption band of a chromophore. libretexts.org The shape and sign of the Cotton effect curve are directly related to the absolute configuration of the molecule. For (R)-2-chloropropionate, the carboxyl group and the chlorine atom act as chromophores whose electronic transitions contribute to the ORD spectrum, allowing for configurational assignment by comparing experimental data with established rules or theoretical calculations.
Electronic Circular Dichroism (ECD): ECD is an absorption spectroscopy method that measures the difference in absorbance of left and right circularly polarized light by a chiral molecule. libretexts.orgsemanticscholar.org This differential absorption (ΔA) is plotted against wavelength to produce an ECD spectrum. libretexts.org Like ORD, ECD spectra show characteristic positive or negative peaks (Cotton effects) that are highly sensitive to the molecule's stereochemical arrangement. nih.gov The ECD spectrum of (R)-2-chloropropionate provides a unique fingerprint corresponding to its absolute configuration. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can predict the ECD spectrum for a given enantiomer. researchgate.net By comparing the experimentally measured spectrum with the calculated one, the absolute configuration can be confidently assigned. researchgate.net Studies on the structurally similar (S)-2-chloropropionitrile have shown that different electronic excited states contribute significantly to the chiroptical response, highlighting the complexity and richness of the data obtained from these methods. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Absolute Configuration
Standard NMR spectroscopy is inherently unable to distinguish between enantiomers, as they have identical physical properties in an achiral environment and thus produce identical NMR spectra. wikipedia.orgresearchgate.net However, by introducing a chiral element into the NMR experiment, it becomes a powerful tool for stereoisomer differentiation and the determination of absolute configuration. researchgate.net
A widely used strategy involves the use of a chiral derivatizing agent (CDA). wikipedia.org A CDA is an enantiomerically pure compound that reacts with the chiral analyte—in this case, the enantiomers of 2-chloropropionic acid—to form a new pair of compounds. wikipedia.orgnih.gov Since the CDA is enantiopure (e.g., purely 'R'), its reaction with a racemic mixture of (R)- and (S)-2-chloropropionic acid results in the formation of two diastereomers: (R,R) and (S,R).
Diastereomers, unlike enantiomers, have different physical properties and are no longer mirror images. wikipedia.org Consequently, they exhibit distinct NMR spectra. nih.gov The protons and carbons in the vicinity of the newly formed stereocenters will experience different chemical environments, leading to separate signals (different chemical shifts) in the ¹H or ¹³C NMR spectrum. The integration of these distinct signals allows for the precise quantification of the original enantiomeric ratio.
For example, reacting a sample of 2-chloropropionic acid with an enantiopure chiral amine, such as (S)-1-phenylethylamine, would yield two diastereomeric amides. The protons near the stereocenters would show different chemical shifts (Δδ), as illustrated in the table below.
| Diastereomer | Hypothetical Chemical Shift of C2-H (ppm) | Hypothetical Chemical Shift of C3-H₃ (ppm) | Chemical Shift Difference (Δδ) for C3-H₃ (ppm) |
|---|---|---|---|
| (R)-acid-(S)-amine | 4.35 | 1.62 | 0.05 |
| (S)-acid-(S)-amine | 4.38 | 1.67 |
Chromatographic Separation and Quantification of Enantiomers
Chromatographic techniques are paramount for the physical separation and accurate quantification of enantiomers. These methods create a chiral environment, typically within the chromatographic column, that forces the enantiomers to interact differently, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a dominant technique for separating enantiomers. nih.gov The direct approach, which is most common, utilizes a chiral stationary phase (CSP). nih.govchromatographyonline.com A CSP is a solid support, typically silica, to which an enantiomerically pure molecule (the chiral selector) has been immobilized. researchgate.net As the racemic mixture of Sodium 2-chloropropionate passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. researchgate.net Because these complexes have different stabilities and interaction energies, one enantiomer is retained longer on the column than the other, resulting in separation. sigmaaldrich.com
The development of a chiral HPLC method involves screening various CSPs and mobile phases to achieve optimal resolution. sigmaaldrich.com For acidic compounds like 2-chloropropionic acid, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective. sigmaaldrich.commdpi.com
| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Interaction Mechanism |
|---|---|---|---|
| Polysaccharide-based | Chiralcel® OD | Hexane/Isopropanol (B130326)/Trifluoroacetic Acid | Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion |
| Macrocyclic Glycopeptide | Chirobiotic™ T | Methanol/Acetic Acid/Triethylamine | Ionic interactions, hydrogen bonding, inclusion complexation |
| Pirkle-type (π-acid/π-base) | Whelk-O® 1 | Hexane/Ethanol | π-π interactions, hydrogen bonding, dipole stacking |
An indirect HPLC method can also be used, where the enantiomers are first derivatized with a CDA to form diastereomers, which are then separated on a standard, achiral HPLC column. chiralpedia.comnih.gov
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For a compound like this compound, it must first be converted to a more volatile ester derivative (e.g., the methyl or ethyl ester). The separation is then performed on a capillary column coated with a chiral stationary phase. gcms.cz
Cyclodextrin (B1172386) derivatives are the most common CSPs used in chiral GC. azom.com Cyclodextrins are chiral, cyclic oligosaccharides that have a truncated cone shape. The interior of the cone is relatively hydrophobic, while the exterior is hydrophilic. Enantiomers can enter the cyclodextrin cavity and interact differently with the chiral structure and its derivatized functional groups through inclusion complexation and other interactions, leading to different retention times and effective separation. gcms.cz Research on the separation of structurally analogous 2-bromopropionate esters has demonstrated the efficacy of various cyclodextrin-based CSPs. nih.gov
| Chiral Stationary Phase (Example) | Analyte (Ester of 2-Bromopropionic Acid) | Separation Outcome |
|---|---|---|
| 2,3-di-O-ethyl-6-O-TBDMS-β-cyclodextrin | Methyl 2-bromopropionate | Baseline separation |
| 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin | Ethyl 2-bromopropionate | Baseline separation |
| permethylated-β-cyclodextrin | Cyclohexyl 2-bromopropionate | Partial separation |
Data adapted from studies on analogous 2-bromopropionates. nih.gov
Capillary Electrophoresis for Enantiomeric Separation and Excess Determination
Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of enantiomers due to its high efficiency, short analysis time, and low sample and reagent consumption. The principle of chiral CE lies in the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to differences in their electrophoretic mobilities and, consequently, their separation.
For the enantiomeric separation of 2-chloropropionic acid, cyclodextrins (CDs) are commonly employed as chiral selectors. These cyclic oligosaccharides possess a chiral cavity, which can include guest molecules, leading to the formation of transient diastereomeric complexes. The stability of these complexes differs between the two enantiomers, resulting in their separation.
In a study focused on the separation of a closely related compound, 2-(3-chlorophenoxy)propionic acid, capillary zone electrophoresis (CZE) with β-cyclodextrin (β-CD) as a chiral selector proved effective. The separation was achieved using a 50mM sodium dihydrogen phosphate (B84403) buffer at a pH of 8.36, with 10mM β-CD. The detection was carried out at 230 nm. While this provides a strong starting point, the optimal conditions for this compound would require specific method development and validation.
Table 1: Illustrative Capillary Electrophoresis Conditions for Chiral Separation of 2-Chloropropionic Acid Enantiomers
| Parameter | Condition |
| Instrument | Capillary Electrophoresis System |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 7.5) |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV, 210 nm |
This table represents a typical starting point for method development and the values would need to be optimized for the specific analysis of this compound.
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the electropherogram using the following formula:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
Derivatization Strategies for Enhanced Enantiomeric Purity Assessment
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical technique. In the context of chiral analysis, derivatization with a chiral reagent converts a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated by non-chiral chromatographic or electrophoretic methods. This indirect approach can significantly enhance the ability to assess enantiomeric purity.
For carboxylic acids like 2-chloropropionic acid, a common derivatization strategy involves the formation of amides with a chiral amine. One such reagent is (R)-(+)-α-methylbenzylamine. The reaction of racemic 2-chloropropionic acid with enantiomerically pure (R)-(+)-α-methylbenzylamine would yield two diastereomeric amides: (R)-2-chloro-N-((R)-1-phenylethyl)propanamide and (S)-2-chloro-N-((R)-1-phenylethyl)propanamide. These diastereomers can then be separated and quantified using standard techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Another effective derivatizing reagent for carboxylic acids is 1-naphthylamine. A study demonstrated the successful derivatization of 2-chloropropionic acid with 1-naphthylamine, followed by HPLC separation on a chiral stationary phase (Chiralcel OD-H column). researchgate.net This approach, while using a chiral column, highlights the utility of derivatization in improving the chromatographic properties and detectability of the analyte.
The choice of derivatizing agent is crucial and depends on several factors, including the reactivity of the analyte, the stability of the resulting diastereomers, and the sensitivity of the detection method. The ideal derivatizing agent should react quantitatively with both enantiomers without causing racemization.
Table 2: Comparison of Chiral Derivatizing Agents for Carboxylic Acids
| Derivatizing Agent | Resulting Derivative | Separation Technique | Advantages |
| (R)-(+)-α-Methylbenzylamine | Diastereomeric amides | HPLC, GC | Readily available, forms stable derivatives. |
| 1-Naphthylamine | N-(1-Naphthyl)amides | HPLC | Enhances UV detection. researchgate.net |
| (S)-(-)-1-(1-Naphthyl)ethylamine | Diastereomeric amides | HPLC, GC | Provides good resolution for many carboxylic acids. |
The enantiomeric purity of the original this compound sample can be determined from the relative peak areas of the separated diastereomers. This indirect method often provides higher resolution and sensitivity compared to direct chiral separations, thus offering a robust alternative for the stringent quality control of this important chiral building block.
Reactivity and Mechanistic Insights of Sodium R 2 Chloropropionate in Organic Transformations
Nucleophilic Substitution Reactions and Stereochemical Implications
Sodium (R)-2-chloropropionate, possessing a chiral center at the C2 carbon bonded to the chlorine atom, serves as an important substrate for studying the stereochemical outcomes of nucleophilic substitution reactions. The reaction pathway is highly dependent on the reaction conditions and the nature of the nucleophile, potentially proceeding through SN1, SN2, or neighboring group participation (NGP) mechanisms.
SN2 Mechanism and Inversion of Configuration : In the presence of a strong, non-bulky nucleophile in a polar aprotic solvent, the reaction typically follows a bimolecular (SN2) pathway. uci.edu This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (chloride). byjus.com This "backside attack" leads to a pentacoordinate transition state and results in the inversion of stereochemical configuration at the chiral center. utexas.eduyoutube.com For (R)-2-chloropropionate, this would yield an (S)-substituted product. The rate of this reaction is second-order, depending on the concentration of both the substrate and the nucleophile. uci.eduyoutube.com
SN1 Mechanism and Racemization : In a polar protic solvent with a weak nucleophile (solvolysis), an SN1 mechanism may compete. This pathway involves a two-step process initiated by the slow, rate-determining departure of the chloride leaving group to form a planar secondary carbocation intermediate. byjus.com This intermediate is susceptible to attack by the nucleophile from either face with equal probability, leading to a racemic mixture of (R) and (S) products. byjus.com However, the adjacent carboxylate group is strongly electron-withdrawing via an inductive effect, which destabilizes the carbocation, making the SN1 pathway generally less favorable for this substrate compared to other secondary alkyl halides. libretexts.org
The dominant stereochemical outcome depends on a subtle balance of factors including nucleophile strength, solvent polarity, and temperature.
| Mechanism | Typical Conditions | Stereochemical Outcome | Product Configuration |
|---|---|---|---|
| SN2 | Strong Nucleophile, Polar Aprotic Solvent | Inversion | (S) |
| SN1 | Weak Nucleophile, Polar Protic Solvent | Racemization | (R) and (S) mixture |
| Neighboring Group Participation (NGP) | Weak Nucleophile, Conditions favoring intramolecular attack | Retention | (R) |
Elimination Reactions and Competing Pathways
When this compound is treated with a base, it can undergo elimination reactions to form an alkene, competing with the substitution pathways. As a secondary halide, it is susceptible to both E1 and E2 mechanisms. libretexts.orgyoutube.com
E2 Mechanism : This bimolecular elimination is favored by strong, bulky bases (e.g., potassium tert-butoxide). chemistry.coachyoutube.com The reaction occurs in a single, concerted step where the base abstracts a β-hydrogen, while simultaneously the C=C double bond forms and the chloride leaving group departs. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The use of a sterically hindered base favors elimination over substitution because it is more difficult for the large base to access the sterically shielded electrophilic carbon (for SN2) than it is to abstract a more accessible β-proton. youtube.com
E1 Mechanism : Unimolecular elimination (E1) proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored by polar protic solvents and weak bases. libretexts.org After the formation of the carbocation, a weak base (often the solvent) removes a β-hydrogen to form the alkene. E1 reactions often compete with SN1 reactions and are similarly disfavored by the destabilizing inductive effect of the adjacent carboxylate group.
The competition between substitution and elimination is primarily dictated by the nature of the attacking species. Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, N₃⁻) will favor SN2 substitution. libretexts.org Strong, sterically hindered bases (e.g., (CH₃)₃CO⁻) will favor E2 elimination. chemistry.coach Strong, unhindered bases/nucleophiles (e.g., OH⁻, CH₃O⁻) can lead to a mixture of both SN2 and E2 products, with the ratio often influenced by temperature (higher temperatures tend to favor elimination). libretexts.org
Role of the Carboxylate Group in Directed Reactivity
The carboxylate group (–COO⁻) at the C1 position plays a multifaceted and directing role in the reactivity of this compound. Its influence is not limited to simple steric or electronic effects but extends to direct participation in the reaction mechanism.
Inductive Electron Withdrawal : The oxygen atoms of the carboxylate group are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond, making the C2 carbon more electrophilic and susceptible to nucleophilic attack. However, this same effect significantly destabilizes the formation of a positive charge on the C2 carbon, thereby retarding or preventing reactions that proceed through a carbocation intermediate, namely the SN1 and E1 pathways. libretexts.org
Anchimeric Assistance (NGP) : As detailed in section 4.1, the most profound role of the carboxylate group is its ability to act as an internal nucleophile. youtube.comwikipedia.org This anchimeric assistance leads to the formation of a cyclic α-lactone intermediate, accelerating the rate of substitution and directing the stereochemistry toward retention. researchgate.netlibretexts.org This pathway is a prime example of how a functional group can actively direct the course of a reaction, rather than just passively influencing it.
Influence on Elimination : The inductive effect of the carboxylate group also increases the acidity of the β-hydrogens on the methyl group. A more acidic proton is more easily abstracted by a base, which can enhance the rate of E2 elimination in the presence of a strong base. libretexts.org
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Kinetic studies are essential for distinguishing between the possible reaction mechanisms (SN1, SN2, E1, E2). By measuring the reaction rate's dependence on the concentrations of the reactants, a rate law can be determined. uci.edubyjus.com
A rate law that is first-order in the substrate only and independent of the nucleophile/base concentration points to an SN1 or E1 mechanism, where the rate-determining step is the unimolecular formation of the carbocation. byjus.com
While specific kinetic data for this compound is not widely published, thermodynamic data for the parent compound, 2-chloropropanoic acid, is available and provides insight into the energetics of the molecule.
| Property | Value | Units |
|---|---|---|
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -1262.3 ± 1.1 | kJ/mol |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -448.2 ± 1.8 | kJ/mol |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 64.9 ± 0.5 | kJ/mol |
Isotope Effect Studies for Reaction Mechanism Elucidation
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of a reaction and elucidating its mechanism. This is achieved by replacing an atom at or near the reaction center with one of its heavier isotopes and measuring the effect on the reaction rate.
Chlorine Leaving Group KIE : By comparing the reaction rate of this compound containing ³⁵Cl with a sample containing ³⁷Cl, a chlorine KIE (k₃₅/k₃₇) can be measured. A significant primary KIE (typically > 1.008) is expected for any mechanism where the C-Cl bond is broken in the rate-determining step, which includes SN1, SN2, and E2 reactions. rsc.orgresearchgate.net The magnitude of the KIE can provide further details about the transition state structure, such as the extent of C-Cl bond cleavage. researchgate.net
Solvent Isotope Effects : For reactions conducted in a protic solvent like water (solvolysis), comparing the rate in H₂O versus heavy water (D₂O) can reveal the involvement of proton transfers in the mechanism. chem-station.com For instance, the hydrolysis of some substrates is faster in D₂O than in H₂O (an inverse isotope effect, kH/kD < 1), which can be indicative of a pre-equilibrium protonation of a reactant before the rate-limiting step. chem-station.commdpi.comrsc.org Conversely, a normal isotope effect (kH/kD > 1) suggests that a proton is being transferred in the rate-determining step. nih.gov
| Mechanism | Type of KIE | Expected Result | Interpretation |
|---|---|---|---|
| SN2 / E2 | Primary Chlorine KIE (k35/k37) | > 1 | C-Cl bond breaking in the rate-determining step. |
| SN1 / E1 | Primary Chlorine KIE (k35/k37) | > 1 | C-Cl bond breaking in the rate-determining step. |
| SN2 / E2 | Secondary β-Deuterium KIE (kH/kD) | > 1 (for E2) or ~1 (for SN2) | C-H bond breaking in E2 rate-determining step. |
| Solvolysis | Solvent KIE (kH2O/kD2O) | Varies | Indicates the nature of solvent/proton involvement in the transition state. |
These isotopic studies, while not providing a complete picture on their own, offer fine-grained mechanistic detail that complements kinetic and stereochemical analyses.
Applications of Sodium R 2 Chloropropionate in Asymmetric Synthesis
Utilization as a Chiral Synthon for Complex Organic Molecules
Sodium (R)-2-chloropropionate is recognized as a versatile C3 chiral synthon. Its utility in organic synthesis stems from the defined stereochemistry at the alpha-carbon. This allows chemists to construct complex molecules with a specific, predetermined three-dimensional arrangement. The chlorine atom at the C-2 position functions as an effective leaving group, facilitating nucleophilic substitution reactions. This reactivity enables the introduction of various functional groups at the stereogenic center, often with a high degree of stereochemical control (either inversion or retention of configuration, depending on the reaction mechanism).
Chiral 2-chloroalkanoic acids, including the (R)-enantiomer of 2-chloropropionic acid, are useful starting materials for the synthesis of other important chiral molecules, such as chiral alcohols with high enantiomeric purity orgsyn.orgresearchgate.net. For instance, time-controlled reduction of 2-chloroalkanoic acids with reagents like lithium aluminum hydride can yield 2-chloro-1-alkanols (chlorohydrins) researchgate.net. These chlorohydrins are valuable intermediates that can be cyclized to form enantiomerically pure alkyloxiranes, which are themselves highly versatile building blocks in total synthesis researchgate.net.
Precursor for Chiral α-Substituted Carboxylic Acid Derivatives
A primary application of this compound is as a precursor for a variety of chiral α-substituted carboxylic acid derivatives. The synthetic strategy involves the nucleophilic displacement of the chloride ion by different nucleophiles. This reaction provides a direct route to a range of α-functionalized propionic acids while retaining the crucial stereochemical integrity at the C-2 position.
This method is fundamental for creating new chiral molecules where the properties and function are dictated by the specific substituent at the alpha-position. The table below illustrates the transformation of (R)-2-chloropropionic acid into several classes of derivatives through reaction with different nucleophiles.
| Nucleophile | Class of α-Substituted Product | Example Product |
| Phenoxide (ArO⁻) | α-Aryloxypropionic Acid | (R)-2-Phenoxypropionic acid |
| Alkoxide (RO⁻) | α-Alkoxypropionic Acid | (R)-2-Ethoxypropionic acid |
| Amine (RNH₂) | α-Aminopropionic Acid | (R)-Alanine derivatives |
| Thiolate (RS⁻) | α-Thiopropionic Acid | (R)-2-(Alkylthio)propionic acid |
The reaction with phenoxides is particularly significant due to its role in the synthesis of agrochemicals researchgate.net.
Role in the Enantioselective Synthesis of Specialty Chemicals (Focus on Synthetic Pathways)
The enantiopure nature of this compound is critical in the synthesis of specialty chemicals where biological activity is highly dependent on a specific stereoisomer.
The most significant industrial application of (R)-2-chloropropionic acid and its enantiomer is in the production of aryloxyphenoxypropionic acid herbicides, often referred to as "fops". The herbicidal activity of these compounds resides almost exclusively in the (R)-enantiomer. Therefore, using an enantiomerically pure starting material like this compound is essential for producing a potent and selective herbicide while minimizing the environmental load of inactive isomers.
The synthetic pathway typically involves a Williamson ether synthesis. In this reaction, the sodium salt of a substituted phenol (B47542) (a phenoxide) acts as a nucleophile, displacing the chloride from (R)-2-chloropropionate (or its ester form) to form the corresponding (R)-2-aryloxyphenoxypropionic acid derivative. This derivative is the core structure of the active herbicide.
(S)-2-chloropropionic acid is a key intermediate for synthesizing the crucial (R)-2-(4-hydroxyphenoxy)propionic acid intermediate, which is then used to produce a range of highly efficient and low-toxicity herbicides researchgate.netgoogle.comgoogle.comgoogle.com.
The table below lists several prominent herbicides whose synthesis relies on this chiral building block.
| Herbicide | Chemical Class |
| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate |
| Quizalofop-P-ethyl | Aryloxyphenoxypropionate |
| Fluazifop-P-butyl | Aryloxyphenoxypropionate |
| Haloxyfop-R-methyl | Aryloxyphenoxypropionate |
| Clodinafop-propargyl | Aryloxyphenoxypropionate |
| Cyhalofop-butyl | Aryloxyphenoxypropionate |
Beyond its large-scale use in herbicide manufacturing, the principles of using this compound as a chiral synthon are applicable to the total synthesis of other complex chiral molecules. Its ability to introduce a propionate (B1217596) unit with a defined stereocenter makes it a valuable component in multi-step synthetic strategies.
A key transformation that extends its utility is its conversion into chiral (R)-2-chloro-1-alkanols researchgate.net. These intermediates can be subsequently converted into chiral epoxides (alkyloxiranes) researchgate.net. Chiral epoxides are exceptionally useful intermediates in organic synthesis, as they can undergo ring-opening reactions with a wide variety of nucleophiles to create more complex chiral structures, such as chiral diols and amino alcohols, which are common motifs in pharmaceuticals and natural products. This indirect application underscores the versatility of (R)-2-chloropropionic acid as a foundational chiral raw material.
Computational and Theoretical Investigations of Sodium R 2 Chloropropionate
Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Electronic Structure
Quantum chemical calculations, especially Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement (conformation) and the electronic properties of a molecule. For (R)-2-chloropropionate, DFT can be used to calculate the potential energy surface by systematically rotating the bonds, such as the C-C single bond, to identify the lowest energy conformers. This analysis helps in understanding the molecule's preferred shape, which influences its interactions with other molecules, including enzymes.
These calculations also provide detailed information about the molecule's electronic structure. Key parameters derived from DFT studies include:
Electron Density Distribution: Shows how electrons are distributed across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Electrostatic Potential Maps: These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.
While specific DFT studies focusing solely on the conformational analysis of isolated (R)-2-chloropropionate are not detailed in the provided search results, this type of analysis is a standard computational approach for small chiral molecules. The insights gained are critical for building accurate models for the more complex simulations discussed below.
Molecular Modeling and Simulation of Reactivity and Selectivity
Molecular modeling and simulations are extensively used to study how (R)-2-chloropropionate (often referred to as D-2-chloropropionate or D-2CP in biochemical literature) interacts with its environment, particularly with enzymes like haloacid dehalogenases. These enzymes catalyze the cleavage of the carbon-halogen bond, and simulations help elucidate the basis for their reactivity and stereoselectivity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of (R)-2-chloropropionate when it binds to the active site of a dehalogenase. Docking studies have been instrumental in identifying the key amino acid residues that form interactions with the substrate. For instance, in the D-specific dehalogenase (DehD) from Rhizobium sp. RC1, docking analysis revealed that Arginine 107 (Arg107), Arginine 134 (Arg134), and Tyrosine 135 (Tyr135) interact with the D-2-chloropropionate molecule. researchgate.net These interactions are crucial for correctly positioning the substrate for the subsequent chemical reaction.
| Enzyme/System | Key Interacting Residues with (R)-2-CP | Simulation Finding |
| D-specific dehalogenase (DehD) | Arg107, Arg134, Tyr135 | These residues are crucial for binding and orienting the substrate in the active site. researchgate.net |
| Haloacid Dehalogenase Bcfd1 | Met1, Asp2, Cys33, Lys204 | Hydrogen bonds with these residues orient the carboxylic group of the substrate. nih.gov |
Mechanistic Pathways Elucidation Through Theoretical Calculations
Theoretical calculations are pivotal in mapping out the step-by-step process of a chemical reaction, known as the reaction mechanism. For (R)-2-chloropropionate, these studies have largely focused on its enzymatic dehalogenation.
The hydrolytic dehalogenation of D-haloalkanoic acids by enzymes like DehD is catalyzed to form L-hydroxyalkanoic acids, which involves an inversion of the stereochemical configuration at the chiral carbon center. researchgate.net Theoretical models help to explain how this occurs. Computational analyses suggest that the reaction proceeds via a nucleophilic attack on the carbon atom bonded to the chlorine.
In the case of the DehD enzyme, docking analyses have suggested that the residue Glutamate 20 (Glu20) activates a water molecule, which then acts as the nucleophile for the hydrolytic dehalogenation. researchgate.net This activated water molecule attacks the chiral carbon atom, leading to the cleavage of the C-Cl bond and an inversion of the stereochemistry, consistent with an SN2-type reaction mechanism. This process transforms (R)-2-chloropropionate into (S)-lactic acid. The role of residues like Arg134 and Tyr135 is not only to bind the substrate but also to stabilize the transition state of the reaction, thereby lowering the activation energy and increasing the reaction rate. researchgate.net
Process Development and Industrial Considerations for Sodium R 2 Chloropropionate Production
Scalable Synthesis and Purification Strategies
The large-scale production of enantiomerically pure Sodium (R)-2-chloropropionate relies on several strategic approaches, including stereospecific synthesis from chiral precursors and resolution of racemic mixtures.
Stereospecific Synthesis: A common method for producing optically active 2-chloropropionic acid is through the diazotization of chiral amino acids. wikipedia.org For the synthesis of the (R)-enantiomer, unnatural (R)-alanine serves as the starting material. The reaction involves treating the amino acid with sodium nitrite in hydrochloric acid, which substitutes the amino group with a chlorine atom while retaining the stereochemical configuration. orgsyn.org This method is advantageous for producing high-purity enantiomers directly. orgsyn.org
Another scalable pathway starts from readily available L-lactic acid (which has an S-configuration). This process involves esterification, followed by chlorination with a reagent like thionyl chloride, which proceeds with an inversion of stereochemistry to yield the (R)-2-chloropropionic acid ester. guidechem.compatsnap.com The subsequent hydrolysis of the ester produces (R)-2-chloropropionic acid, which is then neutralized to form the sodium salt. guidechem.com
Enzymatic Resolution: Kinetic resolution using enzymes is a highly effective strategy for separating enantiomers from a racemic mixture. manchester.ac.uk This can be achieved through two primary routes:
Asymmetric Hydrolysis: A racemic ester of 2-chloropropionic acid is subjected to hydrolysis in the presence of a stereospecific lipase (B570770), such as one from Candida cylindracea or porcine pancreas. google.comgoogle.com The enzyme selectively hydrolyzes one ester enantiomer (e.g., the S-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the desired R-ester) unreacted. google.com The unreacted (R)-ester can then be separated from the (S)-acid and subsequently hydrolyzed to (R)-2-chloropropionic acid. google.com
Asymmetric Esterification: A racemic 2-chloropropionic acid mixture is reacted with an alcohol in an organic solvent, catalyzed by a lipase. The enzyme selectively esterifies one enantiomer, allowing for the separation of the resulting ester from the unreacted acid. google.com This method offers advantages as the enzyme is often more stable in organic media and can be more easily recovered and reused. google.com
Purification: Regardless of the synthesis route, purification is critical to achieving the high enantiomeric and chemical purity required for pharmaceutical applications. Common industrial purification techniques include:
Fractional Distillation: Utilized to separate the product from solvents, reagents, and byproducts with different boiling points. orgsyn.orgguidechem.com
Extraction: Liquid-liquid extraction is used to separate the product from the aqueous reaction mixture or to remove impurities. orgsyn.orggoogle.com A patent describes a method where the final neutralization step is performed directly in the dichloromethane extraction solution, followed by layering to separate the aqueous product solution, thus omitting a distillation step and improving efficiency. google.com
Heat Treatment and Evaporation: Crude 2-chloropropionic acid can be purified by heat treatment in the presence of a metal compound to handle impurities like dichloro derivatives, followed by removal of the metal compound via evaporation or extraction before a final distillation. google.com
| Strategy | Starting Material | Key Reagents/Catalyst | Key Advantage | Reported Purity/Yield |
|---|---|---|---|---|
| Stereospecific Synthesis | (R)-Alanine | Sodium nitrite, HCl | Direct formation of the desired enantiomer. orgsyn.org | High enantiomeric purity (>97%) can be achieved. orgsyn.org |
| Stereospecific Synthesis (with inversion) | L-Ethyl Lactate | Thionyl chloride | Utilizes an inexpensive, readily available chiral precursor. guidechem.compatsnap.com | Product purity can reach 99.5% with an optical purity of 97.1%. patsnap.com |
| Enzymatic Resolution (Hydrolysis) | Racemic butyl 2-chloropropionate | Porcine Pancreatic Lipase | High stereoselectivity under mild, environmentally friendly conditions. google.com | (R)-acid obtained with 77.8% yield and 91% enantiomeric excess. google.com |
Continuous Flow Chemistry Approaches in Production Processes
Continuous flow chemistry is an innovative manufacturing technology that is increasingly being adopted for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.gov In a flow process, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. durham.ac.uk This approach offers precise control over reaction parameters and enhances process safety and efficiency. acs.org
For the production of this compound, applying continuous flow principles to key synthesis steps could yield substantial benefits. For instance, many chlorination reactions, such as the conversion of an ethyl lactate intermediate with thionyl chloride, are highly exothermic. In a large batch reactor, dissipating this heat effectively is challenging and can lead to temperature gradients, side reactions, and potential racemization. A continuous flow reactor, with its high surface-area-to-volume ratio, allows for superior heat transfer and precise temperature control, minimizing impurity formation.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. acs.org |
| Safety | Large volumes of hazardous materials present at one time. | Small reactor volumes minimize the quantity of hazardous material at any given moment. durham.ac.uk |
| Process Control | Parameters like temperature and mixing can be non-uniform. | Precise control over residence time, temperature, and stoichiometry. acs.org |
| Scalability | Scaling up often requires significant re-optimization. | Scalable by running the process for longer durations or using parallel reactors ("scaling out"). nih.gov |
| Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility once steady state is achieved. |
Green Chemistry Principles and Sustainable Production Methods
The production of this compound can be made more sustainable by applying the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. longdom.org
Key green chemistry principles applicable to this process include:
Catalysis: The use of biocatalysts, such as lipases for enzymatic resolution, is a prime example of green chemistry in action. Enzymes operate under mild conditions (temperature and pH), are highly selective, biodegradable, and non-toxic, making them a superior alternative to many traditional chemical reagents. nih.govnih.gov
Use of Renewable Feedstocks: Starting syntheses from renewable resources like L-lactic acid, which can be produced via fermentation of biomass, reduces the reliance on depleting fossil fuels. guidechem.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Routes that avoid the use of protecting groups or minimize stoichiometric byproducts are preferred.
Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents. longdom.org Research into enzymatic resolutions often explores benign solvent systems or aqueous media, reducing the environmental impact associated with volatile organic compounds (VOCs). google.comgoogle.com
Design for Energy Efficiency: Continuous flow processes can be more energy-efficient than large-scale batch reactions, which require significant energy inputs for heating and cooling large reactor volumes. nih.gov Conducting reactions at ambient temperature and pressure, as is often possible with highly active enzymes, further reduces energy consumption. nih.gov
By integrating these principles, the industrial synthesis of this compound can be optimized to be not only economically viable but also environmentally responsible.
| Green Chemistry Principle | Application in (R)-2-Chloropropionate Synthesis |
|---|---|
| Catalysis | Using lipases for kinetic resolution replaces stoichiometric chiral resolving agents. google.comnih.gov |
| Use of Renewable Feedstocks | Employing L-lactic acid derived from biomass fermentation as a chiral starting material. guidechem.com |
| Design for Energy Efficiency | Enzymatic reactions run at or near ambient temperatures; flow reactors minimize energy for thermal control. nih.govnih.gov |
| Waste Prevention | High selectivity of enzymatic reactions minimizes byproduct formation; flow chemistry can improve yields, reducing waste. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
